molecular formula C₂₈H₂₉ClN₄O₃ B1663630 Ruboxistaurin Hydrochloride CAS No. 169939-93-9

Ruboxistaurin Hydrochloride

Cat. No. B1663630
M. Wt: 505 g/mol
InChI Key: NYQIEYDJYFVLPO-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ruboxistaurin Hydrochloride, also known as LY333531, is an orally active, selective PKC beta inhibitor . It has been investigated for the basic science of Type 2 Diabetes Mellitus and Type 1 Diabetes Mellitus . It is a member of the bisindolylmaleimide family .


Molecular Structure Analysis

The molecular formula of Ruboxistaurin Hydrochloride is C28H28N4O3 . The average molecular weight is 468.5469 . The structure is complex, with a 1-azacycloalkan-2-one structure or analogues having unsaturation or heteroatoms replacing one or more carbon atoms of the ring .


Chemical Reactions Analysis

Ruboxistaurin Hydrochloride exhibits ATP dependent competitive inhibition of PKC beta I with an IC50 of 4.7 nM. It also inhibits PKC beta II with an IC50 of 5.9 nM .

Scientific Research Applications

1. Diabetic Nephropathy

Ruboxistaurin Hydrochloride (Ruboxistaurin) has shown potential in managing diabetic nephropathy. A study by Tuttle et al. (2005) demonstrated that treatment with Ruboxistaurin reduced albuminuria and maintained estimated glomerular filtration rate (eGFR) over one year in patients with type 2 diabetes and nephropathy.

2. Pharmacokinetics and Metabolism

Research on the disposition of Ruboxistaurin in humans by Burkey et al. (2006) revealed that it is metabolized primarily to N-desmethyl Ruboxistaurin and is excreted mainly in feces. Another study focusing on its metabolism in dogs, mice, and rats Barbuch et al. (2006) found similar pathways, with fecal excretion being the primary route.

3. Diabetic Retinopathy

Ruboxistaurin has shown efficacy in treating diabetic retinopathy. Aiello et al. (2006) reported that it reduced vision loss, the need for laser treatment, and macular edema progression in patients with nonproliferative retinopathy. Additionally, Strøm et al. (2005) found that Ruboxistaurin reduced retinal vascular leakage, especially in patients with severe macular edema.

4. Diabetic Microvascular Complications

A review by Joy et al. (2005) highlighted Ruboxistaurin's potential to reduce the development and progression of diabetic microvascular complications, including retinopathy, nephropathy, and neuropathy.

5. Diabetic Peripheral Neuropathy

A clinical trial Vinik et al. (2005) assessed Ruboxistaurin's effects on nerve function and sensory symptoms in patients with diabetic peripheral neuropathy, showing benefits in relieving sensory symptoms and improving nerve fiber function.

Safety And Hazards

Ruboxistaurin Hydrochloride is considered toxic and a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers One relevant paper suggests that Ruboxistaurin significantly improved visual acuity in patients with diabetic retinopathy and various degrees of diabetic macular oedema .

properties

IUPAC Name

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQIEYDJYFVLPO-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ruboxistaurin Hydrochloride

CAS RN

169939-93-9
Record name Ruboxistaurin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169939939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RUBOXISTAURIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6496V4OCZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ruboxistaurin Hydrochloride
Reactant of Route 2
Ruboxistaurin Hydrochloride
Reactant of Route 3
Reactant of Route 3
Ruboxistaurin Hydrochloride
Reactant of Route 4
Reactant of Route 4
Ruboxistaurin Hydrochloride
Reactant of Route 5
Reactant of Route 5
Ruboxistaurin Hydrochloride
Reactant of Route 6
Reactant of Route 6
Ruboxistaurin Hydrochloride

Citations

For This Compound
5
Citations
PA Vignaux, E Minerali, DH Foil, AC Puhl, S Ekins - ACS omega, 2020 - ACS Publications
Alzheimer’s disease (AD) is the most common cause of dementia, affecting approximately 35 million people worldwide. The current treatment options for people with AD consist of drugs …
Number of citations: 21 pubs.acs.org
T Mitsui - 2018 - ousar.lib.okayama-u.ac.jp
… complications such as diabetic retinopathy and diabetic nephropathy, and it has been reported that administration of the PKCβ-specific inhibitor ruboxistaurin hydrochloride (LY333531) …
Number of citations: 11 ousar.lib.okayama-u.ac.jp
RH Pirzada, B Ahmad, N Qayyum… - Frontiers in Endocrinology, 2023 - frontiersin.org
Coronaviruses induce severe upper respiratory tract infections, which can spread to the lungs. The nucleocapsid protein (N protein) plays an important role in genome replication, …
Number of citations: 1 www.frontiersin.org
M Martin-Perez, AS Grillo, TK Ito, AS Valente, J Han… - Nature …, 2020 - nature.com
… GF109203X (Cayman Chemical) and ruboxistaurin hydrochloride (Synnovator) were directly dissolved in vehicle containing 1% dimethylsulfoxide. Starting at P10, mice were treated …
Number of citations: 26 www.nature.com
ER Burkhardt, K Matos - Chemical reviews, 2006 - ACS Publications
… This diol has been utilized for preparation of intermediates in the syntheses of the anticholesterol drug Fluvastatin sodium, 65 Ruboxistaurin hydrochloride, 66 and a glaucoma drug …
Number of citations: 250 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.